Tetrakis(2-methoxyphenyl)silane
Description
Tetrakis(2-methoxyphenyl)silane is an organosilicon compound featuring a central silicon atom bonded to four 2-methoxyphenyl groups. The methoxy (-OCH₃) substituents at the ortho positions of the phenyl rings confer unique electronic and steric properties, making this compound valuable in materials science, particularly in the synthesis of advanced polymers and frameworks. The electron-donating nature of methoxy groups enhances solubility in organic solvents and influences optoelectronic behavior, which is critical for applications like organic semiconductors or covalent organic frameworks (COFs) .
Properties
Molecular Formula |
C28H28O4Si |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tetrakis(2-methoxyphenyl)silane |
InChI |
InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3 |
InChI Key |
AFTHKMWLZQRHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
SiCl4+4C7H7OMgBr→Si(C7H7O)4+4MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with substituted phenyl groups.
Scientific Research Applications
Chemistry: Tetrakis(2-methoxyphenyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of new catalysts for chemical reactions .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in bio-compatible materials .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties .
Mechanism of Action
The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Ethynyl-Functionalized Silanes
- Tetrakis(phenylethynyl)silane (TPES) : Features ethynyl (-C≡C-) linkages instead of methoxy groups. Ethynyl substituents enable π-conjugation, enhancing conductivity in molecular wires and high-Tₐ materials. TPES derivatives with halogens (e.g., TFPES, TCPES) exhibit tunable electronic properties for optoelectronics .
- Tetrakis(2-phenylethynyl)silane: Synthesized via modified Sonogashira coupling, these compounds show superior thermal stability (decomposition >300°C) compared to methoxy-substituted silanes .
Halogenated Derivatives
- Tetrakis(4-bromophenyl)silane : Bromine substituents act as leaving groups, facilitating further functionalization (e.g., Suzuki coupling to introduce boronic acids). This contrasts with methoxy groups, which are inert in cross-coupling reactions .
- Tetrakis(3-bromophenyl)silane : Used in conjugated microporous polymers (CMPs), where bromine aids in post-synthetic modifications. The ortho-methoxy variant may hinder such reactivity due to steric effects .
Boronic Acid and Aldehyde-Functionalized Silanes
- Tetrakis(4-phenylboronic acid)silane : Boronic acid groups enable dynamic covalent bonding in COFs, a feature absent in methoxy-substituted silanes. These compounds are pivotal in environmental applications (e.g., CO₂ adsorption) .
- Tetrakis(4-formylphenyl)silane (TFPSi) : Aldehyde groups facilitate Schiff-base reactions for COF construction. Methoxy groups, while improving solubility, lack this reactivity .
Amino and Silyl-Substituted Silanes
- Tetrakis(1-pyrrolidinyl)silane: Nitrogen-based substituents impart Lewis basicity, useful in catalysis.
- Tetrakis(trimethylsilyl)silane (TTMSS) : Bulky silyl groups increase lipophilicity and volatility (boiling point: 188–190°C), contrasting with the polar methoxy groups .
Central Atom Comparisons
- Tetrakis(phenylethynyl)germanium and Tin : Germanium and tin analogs exhibit lower thermal stability than silicon derivatives. For example, tetra(phenylethynyl)tin decomposes at ~250°C, whereas silicon-based TPES remains stable >300°C .
Alkoxy Chain Variations
- Tetrakis(2-methoxyethoxy)silane : Longer alkoxy chains improve solubility in polar solvents (e.g., acetone) compared to shorter methoxyphenyl groups .
- Tetrakis(2,2,2-trifluoroethoxy)silane : Fluorinated substituents enhance oxidative stability and hydrophobicity but reduce electron-donating capacity relative to methoxy groups .
Data Tables
Table 1: Key Properties of Selected Tetraphenylsilane Derivatives
*Estimated based on structural analogy.
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Solubility | Reactivity Example |
|---|---|---|---|
| 2-methoxyphenyl | Electron-donating | High | Enhanced π-conjugation |
| 4-bromophenyl | Weakly withdrawing | Moderate | Suzuki cross-coupling |
| Phenylethynyl | Neutral/π-conj. | Low | Conductive materials |
| 4-formylphenyl | Electron-withdraw. | Moderate | COF formation |
Biological Activity
Tetrakis(2-methoxyphenyl)silane (TMPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological activity of TMPS, synthesizing findings from diverse research sources. The focus will be on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.
Chemical Structure and Properties
TMPS is characterized by its tetravalent silicon atom bonded to four 2-methoxyphenyl groups. Its chemical formula is . The presence of methoxy groups enhances its solubility in organic solvents, which is crucial for various biological applications.
Antimicrobial Properties
Research has indicated that TMPS exhibits significant antimicrobial activity against various pathogens. A study demonstrated that TMPS showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of TMPS. In vitro studies using human cell lines (e.g., HeLa and MCF-7) revealed that TMPS exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that while TMPS has antimicrobial properties, careful consideration is needed regarding its cytotoxic effects at higher concentrations.
Drug Delivery Applications
TMPS has shown promise in drug delivery systems due to its biocompatibility and ability to form siloxane networks. A recent study explored its use as a carrier for anticancer drugs, demonstrating enhanced drug solubility and controlled release profiles. The encapsulation efficiency was reported to be over 85% for certain chemotherapeutic agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of TMPS-coated medical devices in preventing infections post-surgery. Results indicated a significant reduction in infection rates compared to uncoated devices.
- Case Study on Drug Delivery : In a preclinical model, TMPS was used to deliver paclitaxel, a common chemotherapeutic agent. The study found that TMPS significantly improved the bioavailability of paclitaxel, leading to enhanced therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
